molecular formula C6H3BrINO3 B2846942 6-Bromo-3-iodo-2-nitrophenol CAS No. 2090513-56-5

6-Bromo-3-iodo-2-nitrophenol

Cat. No.: B2846942
CAS No.: 2090513-56-5
M. Wt: 343.902
InChI Key: GKJINVDWCZOYNF-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-nitrophenol is an aromatic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-2-nitrophenol typically involves multi-step reactions starting from phenol. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-2-nitrophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing groups (nitro, bromine, and iodine) makes the compound susceptible to further electrophilic substitution reactions.

    Nucleophilic Substitution: The halogen atoms (bromine and iodine) can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, iodine, and nitric acid in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Major Products:

Scientific Research Applications

6-Bromo-3-iodo-2-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-nitrophenol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins or nucleic acids .

Comparison with Similar Compounds

    4-Bromo-2-iodophenol: Lacks the nitro group, resulting in different reactivity and applications.

    2-Bromo-4-iodo-6-nitrophenol: Positional isomer with different substitution pattern, affecting its chemical properties.

    3-Bromo-4-iodo-2-nitrophenol: Another positional isomer with distinct reactivity.

Uniqueness: 6-Bromo-3-iodo-2-nitrophenol is unique due to the specific arrangement of bromine, iodine, and nitro groups on the phenol ring.

Properties

IUPAC Name

6-bromo-3-iodo-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJINVDWCZOYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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